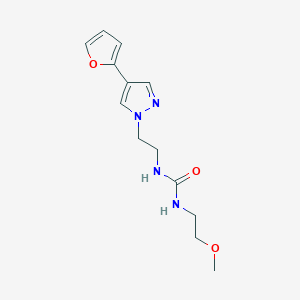
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride” is a chemical compound with the molecular formula C12H16F2N2・2HCl . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two fluorine atoms at the 4,4-positions, an amine group at the 1-position, and a pyridin-2-ylmethyl group also attached at the 1-position . The compound forms a dihydrochloride salt, indicating the presence of two hydrochloride ions for each molecule of the compound .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride plays a crucial role in the synthesis of heterocyclic compounds, such as pyrindines and tetrahydroquinolines, through a one-pot, multi-component process. This synthesis method is significant in pharmaceutical chemistry for creating highly substituted derivatives, which find broad applications in natural product synthesis and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).
Catalysis and Hydrogenation
It serves as a reagent in Brønsted acid-catalyzed transfer hydrogenation processes, presenting an alternative to established protocols for imine and alkene reduction. This method stands out for enabling transfer hydrogenation of alkenes without bias towards structure or electronic configuration, highlighting its versatility in organic synthesis (Chatterjee & Oestreich, 2016).
Development of Luminescent Materials
In the field of materials science, this chemical is pivotal in developing luminescent materials, such as novel Eu(III) complexes with furan- and pyridine-based ligands. These complexes demonstrate potential for sensing applications due to their structural stability and optical response, facilitating the development of new sensing devices (Piccinelli, Bettinelli, Melchior, Grazioli, & Tolazzi, 2015).
Exploration in Organic Synthesis
Its utilization extends to organic synthesis, where it is involved in the selective synthesis of fluorinated 4-aminopyridine derivatives. Through regioselective nucleophilic aromatic substitution and catalytic hydrodefluorination, it facilitates the creation of specifically fluorinated compounds, contributing to advancements in medicinal chemistry and materials science (Podolan, Jungk, Lentz, Zimmer, & Reissig, 2015).
Anticancer Compound Synthesis
Additionally, it's instrumental in synthesizing compounds with potential anticancer activities. By facilitating the formation of piperazine-2,6-dione derivatives through microwave-assisted reactions, it aids in the rapid synthesis of compounds tested for their efficacy against various cancer cell lines, showcasing its value in drug discovery and development (Kumar, Kumar, Roy, & Sondhi, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-12(14)6-4-11(15,5-7-12)9-10-3-1-2-8-16-10;;/h1-3,8H,4-7,9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIORLJTYJAVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=N2)N)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile](/img/structure/B2746156.png)







![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)


![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)
![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)